molecular formula C12H11BrN2O3S B2723940 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid CAS No. 689227-16-5

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid

Cat. No. B2723940
CAS RN: 689227-16-5
M. Wt: 343.2
InChI Key: IAAVISARVXSFCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides . The synthesized compounds were evaluated for their in vitro antitumor activity .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-quinazolin-3-yl group attached to a butanoic acid group. The presence of a bromo group and an oxo group further adds to the complexity of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid” are not mentioned in the available resources, similar compounds have been synthesized through reactions with ethanol and amines .

Scientific Research Applications

Synthesis and Microbial Studies

The synthesis of compounds related to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid and their microbial studies highlight the potential of these compounds in antimicrobial applications. A study by Patel et al. (2010) focuses on the synthesis of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and evaluates their antibacterial and antifungal activities, demonstrating significant activity against both Gram-positive and Gram-negative bacteria as well as fungi (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Anticancer Activity

The exploration of quinazolinone derivatives for anticancer activity has been a focal point of research. Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones and found that certain derivatives displayed significant anticancer activity against HT29 and HCT116 cell lines, highlighting the therapeutic potential of these compounds in oncology (Nowak et al., 2015).

Innovative Synthesis Methods

Kut et al. (2020) described the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, showcasing the versatility and potential of quinazolinones in the development of novel compounds with possible pharmaceutical applications (Kut, Onysko, & Lendel, 2020).

Antimicrobial Study of Pyrazolyl Derivatives

Raval et al. (2012) conducted a study on the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. Their work contributes to the understanding of how structural variations in quinazolinone derivatives can influence antimicrobial activity (Raval, Desai, & Desai, 2012).

Novel Synthesis and Biological Activity

The synthesis of novel 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One and its derivatives highlights the ongoing efforts to explore the chemical space of quinazolinones for biological applications. Reddy, Naidu, and Dubey (2012) demonstrated an eco-friendly approach to synthesizing these compounds, indicating the potential for green chemistry in drug development (Reddy, Naidu, & Dubey, 2012).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, physicochemical properties, and potential biological activities. The compound could also be evaluated for its in vitro antitumor activity against various human cancer cell lines .

properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAVISARVXSFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid

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